molecular formula C4H6O4S2 B1265770 Dithiodiglycolic acid CAS No. 505-73-7

Dithiodiglycolic acid

Cat. No.: B1265770
CAS No.: 505-73-7
M. Wt: 182.2 g/mol
InChI Key: DLLMHEDYJQACRM-UHFFFAOYSA-N
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Description

Dithiodiglycolic acid, also known as 2,2’-dithiodiacetic acid, is an organic compound with the molecular formula C4H6O4S2. It is characterized by the presence of two carboxylic acid groups and a disulfide bond.

Mechanism of Action

Target of Action

Dithiodiglycolic acid primarily targets poly(glycerol sebacate) (PGS), a crosslinked network synthesized by polycondensation of glycerol and sebacic acid . PGS is widely used in various tissue engineering applications due to its biocompatibility, ease of synthesis, surface-erosion biodegradability, rubber-like elasticity, and adjustable mechanical properties .

Mode of Action

This compound interacts with PGS through a process called incorporation . The functional groups of glycerol and sebacic acid can react with those of other monomers, offering unlimited possibilities for generating new crosslinked networks tailored for particular purposes . The incorporation of this compound into PGS analogs reduces stiffness, resists lipase, and sensitizes to glutathione (GSH) .

Biochemical Pathways

The incorporation of this compound into PGS analogs affects the degradation mechanism of PGS . The degradation mechanism of the resulting poly(glycerol sebacate dithiodiglycolate) (PGSDTG) is similar to that of PGS .

Pharmacokinetics

It’s known that the compound is incorporated into pgs analogs, which reduces their stiffness and makes them resistant to lipase . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The incorporation of this compound into PGS analogs results in significant inhibition of the adhesion and growth of S. aureus and E. coli . This suggests that PGSDTG may serve as a suitable antibacterial scaffold material for repairing or regenerating tissues characterized by a slow healing rate .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the incorporation of this compound into PGS is performed at a temperature of 20°C . Moreover, the presence of other compounds like glycerol and sebacic acid is necessary for the reaction to occur .

Biochemical Analysis

Biochemical Properties

Dithiodiglycolic acid plays a significant role in biochemical reactions, particularly those involving redox processes. It is known to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with thiol-containing enzymes, where this compound can undergo redox reactions, leading to the formation of disulfide bonds. This interaction is crucial in the regulation of enzyme activity and protein function. Additionally, this compound has been shown to enhance the efficacy of certain drug delivery systems by forming stable complexes with therapeutic agents .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of redox-sensitive transcription factors, thereby affecting gene expression. In cellular metabolism, this compound can alter the redox state of cells, impacting processes such as glycolysis and oxidative phosphorylation. These effects are particularly relevant in the context of cancer cells, where redox balance is often disrupted .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of disulfide bonds with thiol groups in proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific context. For example, this compound can inhibit the activity of thiol-containing proteases by forming disulfide bonds with their active sites. Additionally, it can activate certain redox-sensitive signaling pathways by modulating the redox state of key signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of reducing agents. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxicity and can enhance the efficacy of certain therapeutic agents. At high doses, this compound can exhibit toxic effects, including oxidative stress and damage to cellular components. These threshold effects are important considerations in the development of this compound-based therapies .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to redox metabolism. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, which are key players in maintaining cellular redox balance. These interactions can influence metabolic flux and the levels of various metabolites, including reactive oxygen species and antioxidants .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and mitochondria, where it can interact with various redox-sensitive proteins and enzymes. This localization is crucial for its role in modulating cellular redox balance and influencing cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dithiodiglycolic acid can be synthesized through the oxidative coupling of thiols. One common method involves the reaction of thioglycolic acid with an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like iodine or potassium iodide. The reaction typically proceeds under mild conditions, with the temperature maintained around 20°C .

Industrial Production Methods: In an industrial setting, this compound is produced by mixing thioglycolic acid with ethyl acetate and a small amount of potassium iodide. Hydrogen peroxide is then slowly added to the mixture, and the reaction is allowed to proceed for a couple of hours. The resulting solution is washed with sodium sulfite and the solvent is removed under reduced pressure to yield this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form various disulfide-containing compounds.

    Reduction: It can be reduced to thioglycolic acid under appropriate conditions.

    Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alcohols for esterification, amines for amidation.

Major Products:

Comparison with Similar Compounds

    Thioglycolic Acid: A precursor to dithiodiglycolic acid, it contains a thiol group and a carboxylic acid group.

    This compound Derivatives: These include various esters and amides formed through substitution reactions.

Uniqueness: this compound is unique due to its disulfide bond, which imparts redox sensitivity. This property is not present in thioglycolic acid, making this compound particularly valuable in applications requiring redox-responsive behavior, such as targeted drug delivery systems and redox-sensitive coordination polymers .

Properties

IUPAC Name

2-(carboxymethyldisulfanyl)acetic acid
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InChI

InChI=1S/C4H6O4S2/c5-3(6)1-9-10-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
Source PubChem
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InChI Key

DLLMHEDYJQACRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6O4S2
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DSSTOX Substance ID

DTXSID6060131
Record name Acetic acid, 2,2'-dithiobis-
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Molecular Weight

182.2 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Dithiodiglycolic acid
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CAS No.

505-73-7
Record name Dithiodiglycolic acid
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Record name Acetic acid, 2,2'-dithiobis-
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Record name Acetic acid, 2,2'-dithiobis-
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Record name 2,2'-dithiodi(acetic) acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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